molecular formula C₂₄H₂₀ClN ₃O₃ B1140030 N-(3-Pyridyl)indomethacin Amide CAS No. 261755-29-4

N-(3-Pyridyl)indomethacin Amide

Katalognummer: B1140030
CAS-Nummer: 261755-29-4
Molekulargewicht: 433.89
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridyl)indomethacin Amide typically involves the reaction of indomethacin with 3-aminopyridine under specific conditions. The process generally includes the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Pyridyl)indomethacin Amide primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Pain and Inflammation Management

The primary application of N-(3-Pyridyl)indomethacin Amide is in the management of pain and inflammation. It has been shown to effectively reduce inflammatory responses in various models, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, one study demonstrated that a related indomethacin derivative significantly inhibited prostate cancer cell lines (PC-3), causing an increase in cells in the G2/M phase and reducing the expression of anti-apoptotic proteins like BCL-2 while enhancing pro-apoptotic proteins such as Bax .

Case Studies and Research Findings

StudyApplicationFindings
Study on COX-2 Inhibition Pain ManagementThis compound demonstrated significant COX-2 inhibition with minimal effects on COX-1, suggesting reduced gastrointestinal risks .
Anticancer Activity Prostate CancerInduced apoptosis in PC-3 cells; increased G2/M phase population; decreased BCL-2 levels .
Antiparasitic Effects Infectious DiseasesIndomethacin amides exhibited strong antiparasitic activity against cultured Trypanosoma cruzi cells .
Antiviral Potential COVID-19 ResearchInvestigated as part of PROTACs targeting coronaviruses; showed potential antiviral activity against SARS-CoV .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Pyridyl)indomethacin Amide is unique due to its high selectivity for COX-2 over COX-1, making it a valuable tool for studying COX-2-specific pathways and for developing targeted anti-inflammatory therapies. Its reversible inhibition mechanism also distinguishes it from other COX-2 inhibitors .

Biologische Aktivität

N-(3-Pyridyl)indomethacin amide (N-3PyIA) is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and pain. This article explores the biological activity of N-3PyIA, including its mechanism of action, comparative potency, and potential therapeutic applications, supported by relevant data and case studies.

N-3PyIA functions primarily as a reversible inhibitor of COX-2. It exhibits a potent inhibitory effect with an IC50 value of 0.052 µM against human recombinant COX-2, making it significantly more effective than its inhibition of ovine COX-1, which has an IC50 of 75 µM . This selectivity is crucial as it minimizes gastrointestinal side effects typically associated with non-selective COX inhibitors.

Comparative Potency

The following table summarizes the inhibitory potency of N-3PyIA compared to other indomethacin derivatives:

CompoundTarget EnzymeIC50 (µM)
This compoundHuman COX-20.052
IndomethacinHuman COX-10.13
IndomethacinHuman COX-20.75
N-(4-chlorobenzoyl)-melatoninAKR1C30.340

This data illustrates that N-3PyIA is significantly more potent against COX-2 than traditional indomethacin, highlighting its potential as a targeted anti-inflammatory agent.

Anti-inflammatory Activity

In a study evaluating various indomethacin analogues, including N-3PyIA, researchers found that these compounds exhibited significant anti-inflammatory properties without the ulcerogenic risks commonly associated with traditional NSAIDs. The study utilized a carrageenan-induced rat paw edema model to assess the anti-inflammatory efficacy in vivo. Results indicated that N-3PyIA effectively reduced edema comparable to standard NSAIDs but with reduced side effects .

Cancer Inhibition Potential

Beyond its anti-inflammatory properties, N-3PyIA has been investigated for its potential anti-cancer effects. Research indicates that derivatives of indomethacin, including N-3PyIA, exhibit antiangiogenic properties, which may inhibit tumor growth by blocking the formation of new blood vessels. This mechanism is particularly relevant in treating various cancers where angiogenesis plays a critical role .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to understand the relationship between chemical structure and biological activity in indomethacin derivatives. Modifications to the carboxylic acid moiety and the introduction of pyridyl groups have been shown to enhance selectivity for COX-2 while minimizing activity against COX-1. These findings support the development of safer NSAIDs with fewer adverse effects .

Eigenschaften

CAS-Nummer

261755-29-4

Molekularformel

C₂₄H₂₀ClN ₃O₃

Molekulargewicht

433.89

Synonyme

N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide;  1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.